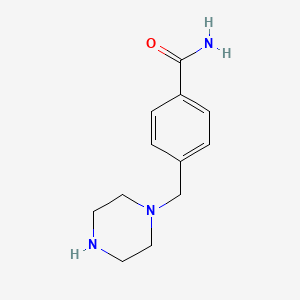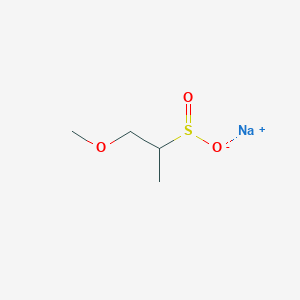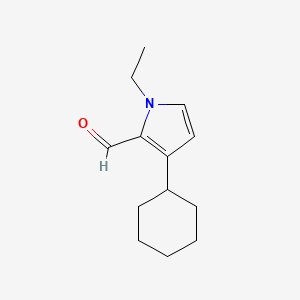
3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H19NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrole ring. The final step involves the introduction of the aldehyde group at the 2-position of the pyrrole ring. This can be achieved through various methods, including Vilsmeier-Haack formylation or the use of other formylating agents under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carboxylic acid
Reduction: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-methanol
Substitution: Halogenated or nitrated derivatives of the pyrrole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives may exhibit biological activity and can be studied for potential pharmacological properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the cyclohexyl and ethyl substituents.
3-Cyclohexyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group.
1-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the cyclohexyl group.
Comparison: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both cyclohexyl and ethyl groups, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk and hydrophobic character, while the ethyl group can affect the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-cyclohexyl-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO/c1-2-14-9-8-12(13(14)10-15)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
SIJCPNSEPLOVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=C1C=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


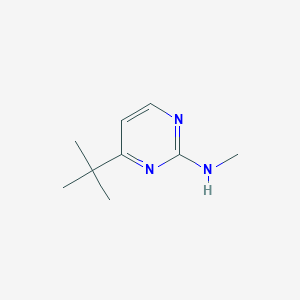
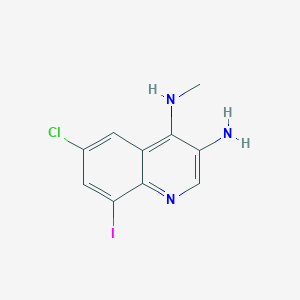
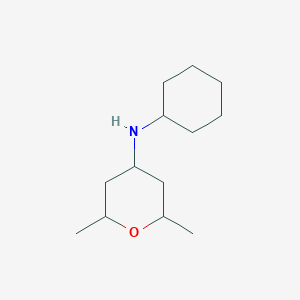
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
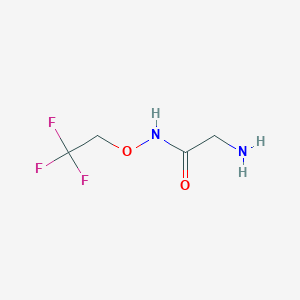

![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
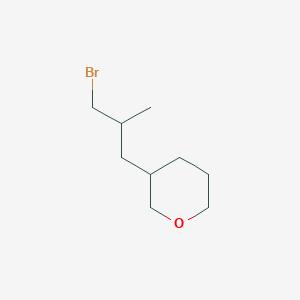
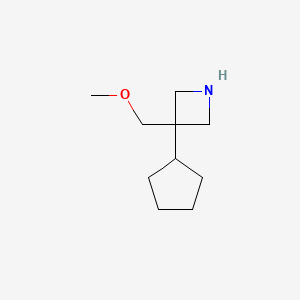
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
